2-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide
Description
2-Methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a benzamide moiety. The thiazolo[3,2-a]pyrimidine scaffold is known for its diverse pharmacological applications, including antimicrobial, antifungal, and anticancer activities . The compound’s structure includes a 2-methoxybenzamide substituent at the 6-position of the thiazolo[3,2-a]pyrimidin-5-one core, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
2-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-12(14(20)18-7-8-22-15(18)16-9)17-13(19)10-5-3-4-6-11(10)21-2/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABHHJFWJZEHLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazolo[3,2-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The methoxy group is introduced via methylation reactions, while the benzamide moiety is attached through amide bond formation using reagents such as carbodiimides or acid chlorides. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
2-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy and benzamide groups can undergo nucleophilic substitution reactions, where nucleophiles replace the existing functional groups. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The thiazolo[3,2-a]pyrimidine scaffold is highly modular, with variations in substituents on the benzamide ring and the core structure significantly altering physicochemical and biological properties. Key analogs include:
Notes:
- Substituent Position : The 2-methoxy group in the target compound vs. the 4-methoxy in may alter steric and electronic interactions. Para-substituted analogs (e.g., 4-methoxy or 4-chloro) could exhibit stronger π-π stacking or hydrogen bonding due to linear alignment .
- Electron-Donating vs. Withdrawing Groups : The 2-methoxy (electron-donating) and 4-chloro (electron-withdrawing) substituents may differentially influence solubility, logP, and target binding. For example, L528-0026 (4-Cl) has a logP of 1.489, suggesting moderate lipophilicity , while the 3,4-diethoxy analog may exhibit increased hydrophobicity .
Physicochemical Properties
- Solubility and logP : The 2-methoxy group may improve water solubility compared to 3,4-diethoxy analogs, as polar groups reduce logP .
- Hydrogen Bonding: The target compound’s amide and methoxy groups provide hydrogen bond donors/acceptors (polar surface area ~48 Ų), critical for target engagement .
Biological Activity
2-Methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a heterocyclic compound belonging to the thiazolo[3,2-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, including the thiazole and pyrimidine rings, contribute to its diverse pharmacological profiles.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 305.36 g/mol. The compound features a methoxy group and a benzamide moiety which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.36 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Recent studies have demonstrated that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant antimicrobial activity. In vitro tests have shown that this compound displays broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably, it has been screened for antitubercular activity against Mycobacterium tuberculosis using broth dilution assays, indicating its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type |
|---|---|
| 2-Methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide | Antibacterial |
| N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-sulfamoylbenzamide | Antimicrobial |
| N-(diphenylmethyl)-2-{7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin}-acetamide | Anticancer |
Anticancer Activity
The anticancer properties of this compound are also noteworthy. Studies have indicated that derivatives of thiazolo[3,2-a]pyrimidines can inhibit cancer cell proliferation. For example, analogues of this compound have shown cytotoxic effects against various cancer cell lines .
Table 2: Anticancer Activity of Thiazolo-Pyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Thiazole-Pyrimidine Derivative A | A431 | <10 |
| Thiazole-Pyrimidine Derivative B | Jurkat | <20 |
| 2-Methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin) | U251 | <30 |
The biological activity of 2-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-y}benzamide is believed to be mediated through multiple mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Case Studies
In a recent study focusing on the synthesis and evaluation of thiazole derivatives for their biological activities:
- Synthesis : The compounds were synthesized via cyclization reactions involving S-alkylated derivatives in concentrated sulfuric acid.
- Evaluation : The synthesized compounds were evaluated for their antibacterial properties using standard disk diffusion methods against Staphylococcus aureus and Escherichia coli, showing promising results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
